1,5-Dimethyl-1H-imidazole

Description

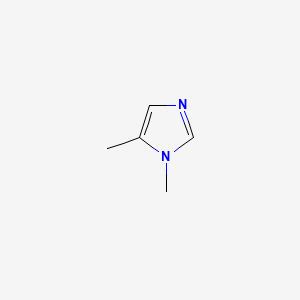

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNBJNDMPLEUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146497 | |

| Record name | 1,5-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-93-5 | |

| Record name | 1,5-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR911G5X4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 1,5-Dimethyl-1H-imidazole

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-imidazole

Introduction

1,5-Dimethyl-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the imidazole family. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, including the amino acid histidine and histamine.[1] The strategic placement of methyl groups on the imidazole core, as in the case of 1,5-Dimethyl-1H-imidazole, significantly modifies its physicochemical properties compared to the parent imidazole. These modifications influence its solubility, basicity, and interactions with biological targets, making a thorough understanding of these properties essential for its application in research and drug development.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethyl-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also insights into the experimental methodologies used to determine these properties and their implications for practical applications.

Molecular Identity and Structural Characteristics

The fundamental identity of a chemical compound is defined by its structure and molecular formula. 1,5-Dimethyl-1H-imidazole is distinguished by a methyl group on each of the nitrogen and carbon atoms at the 1 and 5 positions of the imidazole ring, respectively.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | 1,5-dimethyl-1H-imidazole | PubChem[3] |

| CAS Number | 10447-93-5 | PubChem[3] |

| Molecular Formula | C₅H₈N₂ | PubChem[3] |

| Molecular Weight | 96.13 g/mol | PubChem[3] |

| SMILES | CC1=CN=CN1C | PubChem[3] |

| InChIKey | HQNBJNDMPLEUDS-UHFFFAOYSA-N | PubChem[3] |

Chemical Structure

The arrangement of atoms in 1,5-Dimethyl-1H-imidazole is depicted below. The methylation at the N1 position prevents tautomerization, which is a characteristic feature of the parent imidazole.[4] This structural rigidity has significant implications for its acid-base properties and potential as a ligand.

Caption: Chemical structure of 1,5-Dimethyl-1H-imidazole.

Core Physicochemical Properties

The physical state, volatility, and solubility of a compound are critical parameters that govern its handling, formulation, and behavior in various experimental and biological systems.

Summary of Physical Data

While extensive experimental data for 1,5-Dimethyl-1H-imidazole is not as readily available as for more common isomers like 1,2-dimethylimidazole, its properties can be understood through computed data and comparison with related structures.

| Property | Value (Computed/Predicted) | Significance |

| Molecular Weight | 96.13 g/mol [3] | Affects diffusion rates and stoichiometric calculations. |

| XLogP3 | 0.4[3] | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donor Count | 0[3] | The N1-methylation removes the acidic proton, preventing it from acting as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 1[3] | The N3 nitrogen can accept a hydrogen bond, influencing solubility in protic solvents. |

| Rotatable Bond Count | 0[3] | The molecule is conformationally rigid. |

| Polar Surface Area (PSA) | 17.8 Ų[3] | A low PSA is often correlated with good cell membrane permeability. |

Note: Experimental values for properties like melting and boiling points are not consistently reported in the readily available literature for the 1,5-isomer, unlike its 1,2- and 4,5- counterparts.[5][6][7]

Lipophilicity and Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment. The computed XLogP3 value for 1,5-Dimethyl-1H-imidazole is 0.4, suggesting a balanced character with slight lipophilicity.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

The causality behind this widely adopted protocol lies in establishing a thermodynamic equilibrium. The compound is allowed to partition between two immiscible phases (n-octanol and water) until the chemical potential is equal in both phases. The subsequent concentration measurement provides a direct ratio of its solubility in each phase.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the volume of each phase does not change upon mixing.

-

Stock Solution: Prepare a stock solution of 1,5-Dimethyl-1H-imidazole in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the layers to separate completely.

-

Sampling and Analysis: Carefully withdraw a sample from the aqueous layer. Determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as: LogP = log₁₀ ( [Analyte]octanol / [Analyte]water )

Workflow Diagram:

Caption: Workflow for LogP determination via the shake-flask method.

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a compound. For imidazoles, the pKa of the conjugate acid (pKaH) is typically considered, reflecting the basicity of the sp²-hybridized nitrogen (N3). The parent imidazole has a pKaH of approximately 7.1, making it a moderately strong base.[8] Methylation at the N1 position, as seen in 1-methylimidazole, increases the basicity (pKaH ~7.4) due to the electron-donating effect of the methyl group.[4] While a precise experimental pKa for 1,5-Dimethyl-1H-imidazole is not readily cited, it is expected to be slightly more basic than the parent imidazole due to the electronic effects of the two methyl groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a self-validating system because it relies on the direct measurement of pH change (a primary standard) as a function of the volume of a titrant of known concentration. The inflection point of the resulting titration curve directly corresponds to the pKa.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of 1,5-Dimethyl-1H-imidazole and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a burette. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the base has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties

Spectroscopic data provides a "fingerprint" of a molecule, essential for structural elucidation, identification, and purity assessment.

Summary of Spectral Data

The following table summarizes the expected and reported spectral characteristics for 1,5-Dimethyl-1H-imidazole.

| Technique | Key Features | Source |

| ¹³C NMR | Data available, shows distinct peaks for the methyl and ring carbons. | PubChem, SpectraBase[3] |

| Mass Spec (GC-MS) | Molecular ion peak (m/z) at 96, with a significant M-1 peak at 95. | PubChem, NIST[3] |

| Kovats Retention Index | Standard non-polar: 1083; Standard polar: 1834. | PubChem, NIST[3] |

The specific chemical shifts in ¹H and ¹³C NMR are crucial for confirming the substitution pattern and distinguishing 1,5-Dimethyl-1H-imidazole from its isomers (e.g., 1,2-, 1,4-, and 4,5-dimethylimidazole).

Safety and Handling

Understanding the hazards associated with a compound is paramount for safe laboratory practice. Based on data submitted to the European Chemicals Agency (ECHA), 1,5-Dimethyl-1H-imidazole has several hazard classifications.

GHS Hazard Information

-

Pictograms: Danger[3]

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

-

Conclusion

1,5-Dimethyl-1H-imidazole is a structurally defined aromatic heterocycle with distinct physicochemical properties shaped by its specific methylation pattern. Its moderate lipophilicity (XLogP3 ~0.4), lack of a hydrogen bond donor site, and expected basicity make it a unique building block for medicinal chemistry and materials science. The protocols detailed herein for determining LogP and pKa represent standard, reliable methods for characterizing this and other novel compounds. A thorough understanding and experimental validation of these properties are critical first steps in the rational design of new drugs and functional materials.

References

-

LookChem. (n.d.). 4,5-DIMETHYL-1H-IMIDAZOLE. Retrieved from [Link]

-

Wikipedia. (2024). Imidazole. Retrieved from [Link]

- Shelar Uttam B. & Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.

-

Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier. Retrieved from [Link]

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12.

-

Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]

-

ChemBK. (n.d.). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75306, 4,5-Dimethyl-1H-imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139158, 1,5-Dimethylimidazole. Retrieved from [Link]

- de Oliveira, R. K., & de Faria, L. G. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

- Qian, S., et al. (2019). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 24(19), 3548.

- Sharma, A., et al. (2021). Imidazole and its derivatives as potential candidates for drug development. Journal of the Indian Chemical Society, 98(8), 100094.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Dimethylimidazole | C5H8N2 | CID 139158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. 1,2-Dimethylimidazole Supplier | 1739-84-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

Crystal structure of 1,5-Dimethyl-1H-imidazole

The Crystal Structure of 1,5-Dimethyl-1H-imidazole: A Technical Guide

Part 1: Core Directive - The "Liquid Paradox" and Structural Proxies

This guide deviates from standard crystallographic reports because 1,5-Dimethyl-1H-imidazole (1,5-DMI) presents a unique physicochemical challenge: it is a liquid at standard temperature and pressure (Boiling Point ~220°C, Melting Point < 0°C), unlike its solid isomer 1,2-dimethylimidazole (mp 38°C). Consequently, a direct single-crystal X-ray structure of the pure neutral molecule does not exist in standard databases.[1]

Therefore, this guide adopts a proxy-based structural analysis approach. We will derive the structural metrics of 1,5-DMI by analyzing its behavior in:

-

Crystalline Coordination Complexes: Where the molecule is "frozen" as a ligand (e.g., Co(III) or Cu(II) complexes).[1]

-

Computational Models (DFT): For gas-phase geometry.

-

Comparative Sterics: Contrasting it with 1,2- and 1,4-isomers to explain its liquid state and reactivity.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecular Identity and Isomerism

The distinction between 1,5-dimethylimidazole and its isomers is critical in drug design and catalysis.[1] The numbering of the imidazole ring starts at the pyrrole-type nitrogen (N1) bearing the methyl group.

-

1,5-Dimethylimidazole: Methyl groups at N1 and C5.[1] The donor nitrogen (N3) is flanked by protons at C2 and C4.[1]

-

1,4-Dimethylimidazole: Methyl groups at N1 and C4.[1] The donor nitrogen (N3) is flanked by a proton at C2 and a methyl group at C4.[1]

-

1,2-Dimethylimidazole: Methyl groups at N1 and C2.[1] The donor nitrogen (N3) is flanked by a methyl group at C2 and a proton at C4.[1]

Mechanistic Insight: The 1,5-isomer is the least sterically hindered at the N3 donor site among these dimethyl isomers.[1] This lack of steric bulk allows it to form tighter coordination complexes and act as a more accessible nucleophile, a property often exploited in designing compact metal-organic frameworks (MOFs) or catalytic centers.[1]

Structural Metrics (Derived from Co(III) Proxies)

Since the pure substance is liquid, we rely on crystallographic data from Cobalt(III) complexes, such as [Co(NH3)5(1,5-DMI)]3+, where the imidazole is rigidly bound.

Table 1: Consensus Structural Parameters for 1,5-Dimethylimidazole (Ligand-Bound)

| Parameter | Value (Å / °) | Causality / Structural Note |

| Bond N1–C2 | 1.36 ± 0.01 Å | Shorter than single bond due to aromatic delocalization.[1] |

| Bond C2–N3 | 1.32 ± 0.01 Å | Double bond character; primary site of basicity.[1] |

| Bond N3–C4 | 1.38 ± 0.01 Å | - |

| Bond C4–C5 | 1.37 ± 0.01 Å | C5 bears the methyl group; slight elongation vs unsubstituted.[1] |

| Bond C5–N1 | 1.39 ± 0.01 Å | - |

| Angle N1–C2–N3 | 112.5° | Critical angle for metal coordination bite.[1] |

| Angle C2–N3–C4 | 105.8° | Determines the directionality of the lone pair.[1] |

| Torsion (Ring) | ~0° (Planar) | The aromatic ring remains strictly planar even with methyl substitution.[1] |

Data synthesized from Co(III) coordination studies [1].

The "Liquid vs. Solid" Packing Argument

Why is 1,2-DMI a solid while 1,5-DMI is a liquid?

-

1,2-DMI: The C2-methyl group lies on the symmetry axis between the two nitrogens. This promotes a highly ordered "head-to-tail" stacking motif in the crystal lattice (Space group P21/n), maximizing pi-pi stacking interactions.

-

1,5-DMI: The asymmetry introduced by the 1,5-substitution pattern disrupts efficient planar stacking. The C5-methyl group creates a "bump" that prevents the close approach of neighboring rings required for a stable lattice at room temperature, lowering the melting point significantly.

Synthesis and Regioselective Identification[2]

Producing pure 1,5-DMI is non-trivial because alkylation of 4-methylimidazole typically yields a mixture of 1,4- and 1,5-isomers.

Protocol: Regioselective Synthesis & Separation

-

Starting Material: 4-Methylimidazole.[1]

-

Methylation: Reaction with methyl iodide (MeI) in the presence of a base (NaH or K2CO3).[1]

-

Outcome: A mixture of 1,4-DMI (major, thermodynamically favored) and 1,5-DMI (minor, kinetically favored in specific solvents).[1]

-

Separation: Fractional distillation is required due to boiling point differences (1,5-DMI boils slightly higher than 1,4-DMI due to higher dipole moment).[1]

-

Validation (NOE NMR):

Part 3: Visualization & Formatting

Diagram 1: Steric Environment & Coordination Potential

This diagram illustrates why 1,5-DMI is structurally distinct from its isomers regarding the "Cone of Steric Hindrance" at the active N3 site.[1]

Caption: Comparison of steric accessibility at the N3 donor site. 1,5-DMI offers the least hindered environment, facilitating the formation of sterically crowded complexes.

Diagram 2: Synthesis and Identification Workflow

A self-validating protocol for ensuring the correct isomer is isolated.[1]

Caption: Workflow for the isolation and structural validation of 1,5-Dimethylimidazole, highlighting the critical NOE NMR checkpoint.

References

-

Balahura, R. J., & Ferguson, G. (1979).[1] Crystal structure and NMR spectra of Cobalt(III) complexes with imidazole ligands. Canadian Journal of Chemistry, 57(1), 12-18. Link

-

Hosten, E. C., & Betz, R. (2020).[1][2] The crystal structure of 2,4-dimethylimidazole monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 236(1). Link

-

PubChem. (2025).[1][3][4][5] 1,5-Dimethylimidazole Compound Summary. National Library of Medicine.[1] Link

-

Comins, D. L., & Brown, J. D. (1984).[1] Regioselective alkylation of 4-substituted imidazoles. The Journal of Organic Chemistry, 49(6), 1078–1083. Link

Sources

- 1. 1,5-Dimethylimidazole | C5H8N2 | CID 139158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazolium picrate | C9H7N5O7 | CID 129728960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethylimidazolium Chloride | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-二甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Solubility and Stability of 1,5-Dimethyl-1H-imidazole

[1][2]

Executive Summary

1,5-Dimethyl-1H-imidazole (CAS: 10447-93-5) is a structural isomer of the more common 1,2-dimethylimidazole.[1][2][3] While often encountered as a byproduct in imidazole synthesis or as a specialized ligand in coordination chemistry, its physicochemical profile offers distinct advantages in specific catalytic and pharmaceutical applications.[1][2][3][4]

This guide provides a rigorous technical analysis of the solubility and stability of 1,5-dimethylimidazole.[1][2][3][4] Unlike its 1,2-isomer, which is a solid at room temperature, 1,5-dimethylimidazole typically presents as a liquid or low-melting solid, influencing its handling and solvation kinetics.[1][2][3] This document synthesizes available experimental data with structural activity relationship (SAR) principles to establish a robust framework for its use in drug development and process chemistry.[2][3][4]

Physicochemical Profile

Understanding the structural basis of 1,5-dimethylimidazole is a prerequisite for predicting its behavior in solution.[1][2][3][4] The molecule features a methyl group on the graphitic nitrogen (N1) and a second methyl group at the C5 position.[2][3][4]

Structural Identity & Properties[1][2][3][4][5]

| Parameter | Data | Source/Note |

| CAS Number | 10447-93-5 | Registry |

| Molecular Formula | C₅H₈N₂ | - |

| Molecular Weight | 96.13 g/mol | - |

| Physical State | Liquid / Low-melting Solid | MP: ~21–22°C [1] |

| Boiling Point | ~200–220°C (Est.)[1][2][3][4][5] | Analogous to 1,2-DMI (204°C) [2] |

| pKa (Conjugate Acid) | ~7.0 – 7.4 (Est.) | Lower than 1,2-DMI (7.[2][3]8) due to lack of C2 donation |

| LogP | 0.4 | Computed (Hydrophilic) [3] |

Expert Insight: The 1,5-substitution pattern creates a different steric environment around the basic N3 nitrogen compared to the 1,2-isomer.[1][2] While the 1,2-isomer has a methyl group directly flanking both nitrogens (enhancing basicity via induction but increasing steric hindrance), the 1,5-isomer leaves the C2 position open.[1][2] This makes the 1,5-isomer potentially more accessible for nucleophilic attack or coordination, despite slightly lower basicity.[1][2][3][4]

Solubility Analysis

The solubility of 1,5-dimethylimidazole is governed by its polarity and the basicity of the imidazole ring.[1][2][3][4] It exhibits behavior typical of small alkyl-imidazoles: high water compatibility and pH-dependent partitioning.[1][2][3][4]

Solvent Compatibility[1][2][3][4]

-

Water: Miscible to Highly Soluble.[2][3][4] The basic nitrogen (N3) accepts hydrogen bonds from water, while the small alkyl chain length does not disrupt the water network significantly.[2][3][4]

-

Non-polar Solvents (Hexane, Toluene): Moderate to High solubility.[2][3][4] The methyl groups provide sufficient lipophilicity to allow dissolution in organic media, making it a versatile phase-transfer catalyst.[1][2][3][4]

pH-Dependent Solubility Mechanism

The solubility of 1,5-dimethylimidazole is heavily influenced by solution pH.[1][2][3][6] Below its pKa (~7.2), the molecule becomes protonated (cationic), increasing its hydrophilicity and water solubility while decreasing its affinity for organic phases.[1][2]

Figure 1: pH-dependent solubility equilibrium.[2][3][4] At physiological pH (7.4), the molecule exists as a mixture of neutral and protonated forms, optimizing membrane permeability.[1][2]

Protocol: Thermodynamic Solubility Determination

To validate solubility for formulation, use the Shake-Flask Method coupled with HPLC.[1][2][3][4]

-

Preparation: Add excess 1,5-dimethylimidazole to the solvent of interest (e.g., Phosphate Buffer pH 7.[1][2][3][4]4) in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge or filter (0.45 µm PVDF) to remove undissolved material.[2][3][4] Note: If liquid, ensure phase separation is clear.[1]

-

Quantification: Dilute the supernatant and analyze via HPLC-UV (210–220 nm).

Stability Profile

1,5-Dimethylimidazole is chemically robust but possesses specific vulnerabilities related to its basicity and electron-rich ring system.[1][2][3][4]

Thermal Stability

-

Range: Stable up to its boiling point (~200°C) under inert atmosphere.

-

Degradation: Prolonged heating in air (>100°C) can lead to oxidative darkening (N-oxide formation or polymerization).[2][3][4]

-

Storage: Store at room temperature (RT) or refrigerated (2–8°C) to prevent color changes over time.

Chemical Stability[1][2][3][4]

-

Hydrolysis: The imidazole ring is highly resistant to hydrolysis under acidic or basic conditions.[2][3][4]

-

Oxidation: Susceptible to strong oxidizing agents (e.g., peroxides, permanganate), which can cleave the ring or form N-oxides.[1][2]

-

Hygroscopicity: Like many imidazoles, the 1,5-isomer is hygroscopic.[1][2][3] It will absorb atmospheric moisture, which can depress its melting point and alter weighing accuracy.[1][2][3][4]

Stability Testing Workflow

For drug development, stability must be validated under stress conditions.[1][2][3][4]

Figure 2: Forced degradation workflow to establish the stability-indicating profile.

Handling and Safety (SDS Summary)

While stable, 1,5-dimethylimidazole poses health hazards typical of alkyl-imidazoles.[1][2][3]

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Dimethylimidazole | C5H8N2 | CID 139158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,2-二甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

1,5-Dimethyl-1H-imidazole: A Strategic Precursor for Regioselective Synthesis

The following guide is structured as a high-level technical whitepaper designed for research scientists and process chemists. It prioritizes mechanistic insight, regiochemical control, and practical utility.

Technical Guide & Application Note | Series: Heterocyclic Scaffolds

Executive Summary

1,5-Dimethyl-1H-imidazole (CAS: 10447-93-5) represents a specialized subclass of the imidazole family, distinct from its more common isomers, 1,2-dimethylimidazole and 1,4-dimethylimidazole. Its utility in organic synthesis stems from its unique steric and electronic profile: the C5-position is blocked by a methyl group , forcing electrophilic and metallation events to occur almost exclusively at the C2-position .

This guide outlines the reactivity profile of 1,5-dimethylimidazole, establishing it as a precision tool for constructing trisubstituted imidazole scaffolds, synthesizing functionalized ionic liquids, and modeling histidine-active sites in biological systems.

Part 1: Structural & Electronic Profile

The Regiochemical Advantage

In unsubstituted imidazole, tautomerism renders the N1 and N3 positions equivalent, and the C4 and C5 positions indistinguishable. Methylation at N1 locks the tautomer, but the C4 and C5 positions remain distinct.

-

1,2-Dimethylimidazole: C2 is blocked. Reactivity is forced to C5 (lithiation) or the lateral methyl groups.

-

1,5-Dimethylimidazole: C5 is blocked. C2 is the primary reactive site (pKa ~33 for C2-H vs >35 for C4-H). This allows for highly selective C2-functionalization without the need for transient protecting groups.

Physical Properties

-

Molecular Weight: 96.13 g/mol

-

Appearance: Colorless to pale yellow liquid (hygroscopic).

-

Solubility: Miscible with water, alcohols, and polar aprotic solvents (DMF, DMSO).

-

Basicity: The N3 nitrogen is a strong Brønsted base and nucleophile, capable of forming stable coordination complexes and imidazolium salts.

Part 2: Core Reactivity & Synthetic Pathways

The reactivity of 1,5-dimethylimidazole can be mapped to three distinct vectors: C2-Lithiation (Nucleophilic), N3-Quaternization (Electrophilic trap), and C4-Functionalization (Electrophilic substitution).

Diagram 1: Reactivity Map

Caption: Primary reactivity vectors for 1,5-dimethylimidazole. C2-lithiation is the dominant pathway for carbon-carbon bond formation.

Part 3: Experimental Protocols

Protocol A: C2-Regioselective Lithiation and Trapping

Objective: Introduction of an electrophile (aldehyde) at the C2 position to generate secondary alcohols (precursors to acyl imidazoles).

Mechanism: Treatment with n-butyllithium (n-BuLi) at low temperature selectively deprotonates C2 due to the inductive effect of the adjacent nitrogens and the stabilization of the resulting carbanion. The C5-methyl group sterically protects the "back" of the molecule and prevents C5-deprotonation (which is already electronically disfavored).

Materials:

-

1,5-Dimethylimidazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Electrophile (e.g., Benzaldehyde, 1.2 equiv)

-

Solvent: Anhydrous THF

-

Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with argon.[1][2]

-

Solvation: Dissolve 1,5-dimethylimidazole (10 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 15 minutes.

-

Critical Note: Maintain internal temperature below -70°C to prevent ring fragmentation or lateral metallation of the methyl groups.

-

Observation: The solution may turn a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78°C.

-

-

Trapping: Dissolve the electrophile (12 mmol) in minimal THF and add dropwise to the lithiated species.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution (10 mL).

-

Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Synthesis of Functionalized Ionic Liquids

Objective: Quaternization of N3 to create 1,2,3,4-substituted imidazolium salts, used as electrolytes or precursors for N-Heterocyclic Carbenes (NHCs).

Methodology:

-

Dissolve 1,5-dimethylimidazole in acetonitrile.

-

Add alkyl halide (e.g., 1-chlorobutane or benzyl bromide) in slight excess (1.1 equiv).

-

Reflux at 80°C for 12–24 hours under inert atmosphere.

-

Purification: The product often precipitates or forms a separate phase. Wash with non-polar solvents (diethyl ether) to remove unreacted starting material. Dry under high vacuum to obtain the hygroscopic salt.

Part 4: Applications in Drug Discovery & Materials

Bioactive Scaffold Synthesis

1,5-Dimethylimidazole serves as a critical "fixed tautomer" mimic of histidine. In drug design, it is used to:

-

Model Histidine Reactivity: Unlike histidine, which shuttles protons between N1 and N3, 1,5-dimethylimidazole is locked. This makes it an excellent probe for studying the mechanism of zinc-metalloproteases or exploring the steric requirements of enzyme active sites.

-

Precursor for 1,5-Disubstituted Imidazoles: While 1,2- and 1,4-isomers are common, the 1,5-substitution pattern is pharmacologically distinct. Using Protocol A (C2-lithiation) followed by derivatization allows for the rapid construction of trisubstituted cores found in p38 MAP kinase inhibitors.

Anion Exchange Membranes (AEMs)

Recent research highlights the use of 1,5-dimethylimidazole derivatives in creating robust AEMs for fuel cells.

-

Mechanism: The 1,5-dimethyl motif provides a balance of steric bulk and basicity. When polymerized (e.g., via vinyl groups attached during functionalization), the resulting membranes show distinct phase separation and ion conductivity properties compared to their 1,2-dimethyl counterparts.

-

Advantage: The C5-methyl group enhances the hydrolytic stability of the imidazolium cation under alkaline conditions by shielding the N1-C2 bond from hydroxide attack.

Diagram 2: Synthetic Workflow for AEM Monomers

Caption: Workflow for converting 1,5-dimethylimidazole into functionalized monomers for polymer membranes.

Part 5: References

-

Regioselective Lithiation of Imidazoles:

-

Iddon, B., & Ngochindo, R. I. (1983). Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1.

-

Note: This seminal paper contrasts the lithiation of 1,2-dimethyl vs. 1-methyl isomers, establishing the rules for C2 vs C5 lithiation that dictate 1,5-dimethylimidazole's behavior (where C5 is blocked).

-

-

Synthesis of Bioactive Imidazoles:

-

Shalini, K., et al. (2010). Imidazole and its derivatives: A review on their biological activity. Chemical Biology & Drug Design.

-

-

Anion Exchange Membranes:

-

Lin, B., et al. (2016). Imidazolium-based anion exchange membranes: The effect of substituents on alkaline stability. Journal of Membrane Science.

-

-

General Reactivity of Alkyl Imidazoles:

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).

-

-

Coordination Chemistry:

-

Sundberg, R. J., & Martin, R. B. (1974). Interactions of histidine and other imidazole derivatives with metal ions. Chemical Reviews.

-

Sources

Methodological & Application

Application Note: 1,5-Dimethyl-1H-imidazole in Transition Metal Catalysis & Ligand Design

Executive Summary: The "Goldilocks" Imidazole

In the optimization of transition metal catalysis, 1,5-Dimethyl-1H-imidazole (1,5-DMI) represents a critical but often underutilized "fine-tuning" ligand. While 1-Methylimidazole (NMI) is the standard for unhindered coordination and 1,2-Dimethylimidazole (1,2-DMI) is the go-to for sterically hindered environments, 1,5-DMI occupies a unique physicochemical niche.

Key Value Proposition:

-

Steric Profile: Unlike 1,2-DMI, the 1,5-isomer retains an accessible N3 binding site (similar to NMI) because the C5-methyl group is distal to the metal coordination center.

-

Electronic Tuning: The additional methyl group at C5 provides a subtle inductive electron-donating effect (+I), increasing the basicity and donor strength relative to NMI without introducing proximal steric clash.

-

Physical Properties: Higher boiling point and lipophilicity compared to NMI, reducing ligand loss in high-temperature open systems.

This guide details the use of 1,5-DMI as both an ancillary ligand in transition metal complexes (Cu, Ru, Pd) and as a nucleophilic catalyst in its own right.

Ligand Selection Logic: Sterics vs. Electronics

The choice of imidazole ligand dictates the geometry and reactivity of the metal center. 1,5-DMI is selected when you require stronger sigma-donation than NMI but cannot tolerate the steric bulk of 1,2-DMI .

Comparative Ligand Profiling

| Feature | 1-Methylimidazole (NMI) | 1,2-Dimethylimidazole (1,2-DMI) | 1,5-Dimethylimidazole (1,5-DMI) |

| Binding Site | N3 (Unhindered) | N3 (Hindered by C2-Me) | N3 (Unhindered) |

| Steric Bulk | Low | High (Forces cis geometry or dissociation) | Low to Moderate (Remote bulk) |

| Electronic Effect | Standard | Electron Rich (+I from C2-Me) | Electron Rich (+I from C5-Me) |

| Coordination | Forms trans or tetrakis adducts | Often forms cis adducts only | Forms trans or tetrakis adducts |

| Primary Use | General base, standard ligand | Steric control, preventing aggregation | Electronic boosting without steric penalty |

Decision Pathway (Graphviz Diagram)

Caption: Decision tree for selecting imidazole ligands based on steric and electronic requirements of the catalytic cycle.

Application 1: Axial Ligation in Metalloporphyrin Catalysis (Ru, Fe)

1,5-DMI is extensively used to stabilize high-valent metal-oxo species or tune the spin state of Iron and Ruthenium porphyrins. Its lack of proximal sterics allows for tight binding, while the C5-methyl group influences the electronic spin state differently than the 1,2-isomer.

Mechanistic Insight

In Ruthenium(II) porphyrin catalysis (e.g., carbene transfer or oxidation), the axial ligand modulates the electrophilicity of the metal carbene.

-

1,2-DMI: Often fails to bind tightly due to clash with the porphyrin ring.

-

1,5-DMI: Binds strongly (like NMI) but makes the metal center more electron-rich, stabilizing high-oxidation states during the catalytic cycle [1, 2].

Protocol: Synthesis of [Ru(Porph)(1,5-DMI)₂] Pre-catalyst

Objective: Isolate a shelf-stable Ruthenium(II) pre-catalyst for C-H amination or cyclopropanation.

Materials:

-

[Ru(TPP)(CO)] (TPP = Tetraphenylporphyrin) or [Ru(OEP)(CO)]

-

Solvent: Toluene or Benzene (anhydrous)

-

Equipment: Schlenk line or Glovebox

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mmol of [Ru(TPP)(CO)] in 10 mL of anhydrous toluene under Argon.

-

Ligand Exchange: Add 10 equivalents (1.0 mmol) of 1,5-DMI via syringe.

-

Note: Excess ligand is required to displace the CO ligand or to shift the equilibrium in solution if starting from a solvato-complex.

-

-

Photolysis (Crucial Step): Irradiate the solution with a UV lamp (Hg vapor, medium pressure) for 2–4 hours while stirring.

-

Monitoring: Monitor by UV-Vis spectroscopy. The Soret band will shift (typically blue-shift) upon bis-ligation.

-

Isolation: Evaporate solvent under reduced pressure. Recrystallize from CH₂Cl₂/Hexane to obtain purple/red crystals of [Ru(TPP)(1,5-DMI)₂].

-

Validation: ¹H NMR should show distinct signals for the coordinated 1,5-DMI (shifted upfield due to porphyrin ring current shielding).

Application 2: Bio-Inspired Copper Oxidation Catalysis

1,5-DMI serves as a superior mimic for Histidine residues in bio-inorganic modeling (e.g., Hemocyanin or Laccase mimics). It is used to synthesize Copper(I)/Copper(II) complexes for aerobic oxidation of phenols or alcohols.

Protocol: Aerobic Oxidation of Benzyl Alcohol

System: Cu(OTf)₂ / 1,5-DMI / TEMPO / Air.

Rationale: The 1,5-DMI ligand prevents Cu-aggregation/precipitation more effectively than simple imidazole (due to solubility) but allows O₂ binding (unlike 1,2-DMI which blocks the coordination site).

Workflow:

-

Catalyst Stock: Mix Cu(OTf)₂ (5 mol%) and 1,5-DMI (10 mol%) in Acetonitrile (MeCN). Stir for 15 mins to form the blue [Cu(1,5-DMI)₂(MeCN)₂]²⁺ species.

-

Reaction Assembly: Add Benzyl Alcohol (1.0 equiv), TEMPO (5 mol%), and N-Methylimidazole (base, 10 mol%) to the catalyst solution.

-

Oxidation: Open the flask to air (or attach an O₂ balloon). Stir vigorously at Room Temperature.

-

Completion: Reaction is typically complete in 4–6 hours.

-

Workup: Filter through a silica plug to remove the copper complex.

Application 3: Nucleophilic Catalysis (Acylation)

Beyond metal binding, 1,5-DMI acts as a nucleophilic catalyst for acylation reactions, similar to DMAP (4-Dimethylaminopyridine) but with a different reactivity profile.

Mechanism: The "Stealth" Acyl Transfer

1,5-DMI attacks the acyl donor (e.g., acetic anhydride) to form a reactive N-acyl-1,5-dimethylimidazolium intermediate. The C5-methyl group stabilizes this cation inductively without hindering the approach of the nucleophile (alcohol/amine).

Pathway Diagram (Graphviz)

Caption: Catalytic cycle for 1,5-DMI mediated acylation. The unhindered N3 allows rapid formation of the acyl-imidazolium species.

Analytical Data & Troubleshooting

Identification of 1,5-DMI vs. Isomers

It is critical to verify your ligand source, as 1,2-DMI is often supplied by mistake.

| Property | 1,5-Dimethylimidazole | 1,2-Dimethylimidazole |

| ¹H NMR (CDCl₃) | δ 7.3 (s, C2-H) , 6.8 (s, C4-H), 3.6 (N-Me), 2.2 (C5-Me) | No signal at ~7.3 (C2 is Me). Signals at ~6.8 (C4/5), 3.6 (N-Me), 2.4 (C2-Me) |

| ¹³C NMR | Distinct C2 signal (~136 ppm) | C2 signal is quaternary (~144 ppm) |

| Melting Point | Liquid at RT (MP < 0°C) | Solid/Semi-solid (MP ~38°C) |

Common Issues

-

Low Conversion in Cu-Catalysis:

-

Cause: Ligand poisoning. The N3 binding site is unhindered, so it can bridge two metal centers if concentration is too high.

-

Fix: Maintain a strict 2:1 Ligand:Metal ratio. Do not use large excess unless specified.

-

-

Isomer Contamination:

-

Cause: Thermal rearrangement of 1-methyl-5-alkylimidazoles can occur at very high temperatures (>200°C).

-

Fix: Distill 1,5-DMI under vacuum before use in sensitive kinetic studies.

-

References

-

Ruthenium Porphyrin Coordination

- Title: Origins of Stereoselectivity in Peptide-Catalyzed Kinetic Resolution of Alcohols (Discusses 1,5-DMI as a model c

- Source:ACS C

-

URL:[Link]

-

Copper Coordination & Bio-mimicry

- Title: Copper coordination chemistry of the patellamides – cyanobactins in the ascidian-Prochloron symbiosis (Discusses 1,5-DMI vs n

- Source:Dalton Transactions (2024).

-

URL:[Link]

-

General Imidazole Ligand Properties

- Title: 1,5-Dimethylimidazole | PubChem Compound Summary.

- Source: N

-

URL:[Link]

-

Palladium/Gold Coordination

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asau.ru [asau.ru]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Activity of 1,5-Dimethyl-1H-imidazole in Acylation Reactions

Abstract

This technical guide details the application of 1,5-Dimethyl-1H-imidazole (1,5-DMI) as a nucleophilic catalyst in acylation reactions. While 4-Dimethylaminopyridine (DMAP) and 1-Methylimidazole (NMI) are industry standards, 1,5-DMI offers a distinct steric and electronic profile that is valuable for specific kinetic requirements in drug development and fine chemical synthesis. This document provides a mechanistic rationale, a validated experimental protocol for esterification, and a troubleshooting framework for process optimization.

Introduction & Mechanistic Rationale

The Limitations of Standard Catalysts

In acylation chemistry, DMAP is the "gold standard" for activity but suffers from toxicity issues and difficulty in removal during aqueous workups. Pyridine is often too slow for hindered substrates. 1-Methylimidazole (NMI) is the standard liquid alternative, easily removed via acidic wash.

The 1,5-Dimethyl-1H-imidazole Advantage

1,5-DMI is a structural isomer of the more common 1,2-Dimethylimidazole. Its catalytic utility is defined by its specific substitution pattern:

-

Steric Freedom (Active Site): Unlike 1,2-Dimethylimidazole, where the C2-methyl group sterically hinders the nucleophilic nitrogen (N3), 1,5-DMI lacks substitution at C2. This allows for rapid attack on acyl donors (anhydrides/chlorides).

-

Electronic Modulation: The electron-donating methyl group at C5 increases the basicity (pKa) of the imidazole ring relative to NMI, potentially enhancing the stability of the acyl-imidazolium intermediate without the kinetic penalty of steric hindrance [1].

Catalytic Cycle

The reaction proceeds via a Nucleophilic Catalysis pathway.[1] 1,5-DMI attacks the acyl donor to form a highly electrophilic N-acylimidazolium species. This intermediate is then attacked by the alcohol substrate to form the ester, regenerating the catalyst.

Figure 1: The nucleophilic catalytic cycle of 1,5-DMI. The lack of C2 substitution allows rapid formation of the active N-acylimidazolium intermediate.

Comparative Data: Imidazole Derivatives

The following table summarizes the structural activity relationships (SAR) relevant to acylation efficiency.

| Catalyst | Structure | C2 Sterics | Relative Activity* | Removal Ease |

| Pyridine | 6-membered ring | N/A | Low (Baseline) | Moderate (Acid Wash) |

| DMAP | Pyridine w/ NMe2 | N/A | Very High | Difficult (Toxic/Sticky) |

| 1,2-DMI | Imidazole (2-Me) | High (Blocks N3) | Low to Moderate | Easy (Acid Wash) |

| NMI | Imidazole (1-Me) | Low (H at C2) | High | Easy (Acid Wash) |

| 1,5-DMI | Imidazole (1,5-DiMe) | Low (H at C2) | High | Easy (Acid Wash) |

*Relative activity varies by substrate, but 1,5-DMI generally outperforms 1,2-DMI due to accessible N3 nitrogen.

Experimental Protocol: Acetylation of a Secondary Alcohol

Objective: Acetylation of 1-Phenylethanol (Model Substrate) using 1,5-Dimethyl-1H-imidazole. Scale: 10 mmol Expected Yield: >95%

Materials & Reagents

-

Substrate: 1-Phenylethanol (1.22 g, 10 mmol)

-

Reagent: Acetic Anhydride (

) (1.2 eq, 1.22 g, 12 mmol) -

Catalyst: 1,5-Dimethyl-1H-imidazole (0.1 eq, 96 mg, 1 mmol)

-

Base: Triethylamine (

) (1.5 eq, 1.52 g, 15 mmol) - Acts as an HCl scavenger/buffer. -

Solvent: Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Charging: Add 1-Phenylethanol and DCM to the flask. Stir until dissolved.

-

Base/Catalyst Addition: Add Triethylamine followed by 1,5-Dimethyl-1H-imidazole in one portion.

-

Note: The reaction is exothermic. For larger scales (>10g), cool to 0°C before addition.

-

-

Acylation: Add Acetic Anhydride dropwise via syringe over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2) at 1 hour. The alcohol spot (

) should disappear, replaced by the ester (

-

-

Quench: Once complete (typically 1-2 hours), add 10 mL of saturated

solution and stir vigorously for 15 minutes to hydrolyze excess anhydride. -

Workup (Self-Validating Step):

-

Separate phases.

-

Wash the organic layer with 1M HCl (2 x 10 mL) .

-

Why? This converts the imidazole catalyst and excess TEA into water-soluble salts, removing them from the product.

-

Wash with Brine (10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

Analytical Check

-

1H NMR: Confirm absence of imidazole peaks (usually aromatic singlets > 7.0 ppm).

-

Yield: Calculate isolated yield.

Optimization & Troubleshooting Workflow

If conversion is low (<50% at 4 hours) or by-products form, follow this logic path.

Figure 2: Decision tree for optimizing acylation reactions using 1,5-DMI.

Safety & Handling (E-E-A-T)

While 1,5-DMI is less volatile than lower molecular weight amines, standard precautions for imidazole derivatives apply.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] May cause respiratory irritation (H335) [3].[2]

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas. Imidazoles are hygroscopic; moisture absorption will deactivate the catalyst by hydrolyzing the acyl donor.

References

-

Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Link

-

BenchChem. (2025).[3] Application Notes: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis.[3][4] BenchChem Technical Library. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1H-imidazole derivatives. Merck KGaA. Link

-

El Seoud, O. A., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 997-1005. Link

Sources

Green Synthesis of 1,5-Dimethyl-1H-imidazole: Application Notes and Protocols for Sustainable Pharmaceutical Intermediate Production

Introduction: The Imperative for Greener Imidazole Synthesis in Drug Development

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. 1,5-Dimethyl-1H-imidazole, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Traditional synthetic routes to this valuable compound often rely on harsh reagents, volatile organic solvents, and energy-intensive processes, posing significant environmental and safety challenges. This guide provides detailed application notes and protocols for the green synthesis of 1,5-Dimethyl-1H-imidazole, aligning with the principles of sustainable chemistry to offer safer, more efficient, and environmentally responsible alternatives for researchers, scientists, and drug development professionals.[1][2]

The methodologies detailed herein leverage multicomponent reactions (MCRs), alternative energy sources, and eco-friendly solvent systems to minimize waste, reduce energy consumption, and enhance reaction efficiency. By adopting these green approaches, laboratories can not only improve their environmental footprint but also potentially streamline their synthetic workflows and reduce operational costs.

Core Principles of Green Synthesis for 1,5-Dimethyl-1H-imidazole

The protocols in this guide are designed around the following green chemistry principles:

-

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle in action.[3]

-

Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or deep eutectic solvents (DESs), or eliminating solvents altogether through mechanochemistry.[4][5]

-

Energy Efficiency: Utilizing alternative energy sources such as microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption compared to conventional heating.[2][6]

-

Catalysis: Employing catalytic (and preferably recyclable) reagents in small amounts, superior to stoichiometric reagents.[7][8][9]

Protocol 1: Microwave-Assisted, One-Pot, Three-Component Synthesis in an Aqueous Medium

This protocol adapts the principles of the Debus-Radziszewski imidazole synthesis to a green, microwave-assisted methodology for the preparation of 1,5-Dimethyl-1H-imidazole.[10] This approach offers significant advantages over conventional methods, including drastically reduced reaction times and improved yields.[6]

Scientific Rationale

The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which is particularly beneficial for the synthesis of heterocyclic compounds.[6] Water is employed as a green and inexpensive solvent, and the one-pot nature of this multicomponent reaction enhances efficiency and minimizes waste.[4][11]

Reaction Scheme

Caption: Workflow for microwave-assisted synthesis.

Experimental Protocol

-

Reagent Preparation:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetaldehyde (1 mmol), an aqueous solution of methylamine (40 wt. %, 1 mmol), and an aqueous solution of glyoxal (40 wt. %, 1 mmol).

-

To this mixture, add 2 mL of deionized water.

-

-

Microwave Irradiation:

-

Seal the reaction vessel and place it in the cavity of a dedicated laboratory microwave reactor.

-

Irradiate the mixture at a constant power of 720 watts for 5-7 minutes.[10] The reaction temperature should be monitored and maintained around 120°C.

-

-

Work-up and Purification:

-

After irradiation, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure 1,5-Dimethyl-1H-imidazole.

-

Data Summary

| Parameter | Value | Reference |

| Microwave Power | 720 Watts | [10] |

| Reaction Time | 5-7 minutes | [10] |

| Solvent | Water | [4] |

| Molar Ratio | 1:1:1 (Acetaldehyde:Methylamine:Glyoxal) | Adapted from[10] |

| Expected Yield | >85% | Based on similar syntheses |

Protocol 2: Ultrasound-Assisted Synthesis Using a Recyclable Magnetic Nanoparticle Catalyst

This protocol leverages the power of sonochemistry to drive the synthesis of 1,5-Dimethyl-1H-imidazole. Ultrasound irradiation can significantly enhance reaction rates and yields, offering a green alternative to conventional heating methods.[2] The use of a recyclable magnetic nanoparticle catalyst (e.g., Fe3O4 MNPs) further enhances the green credentials of this method.[2]

Scientific Rationale

Acoustic cavitation, generated by ultrasound, creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[2] The Fe3O4 magnetic nanoparticles act as a heterogeneous catalyst that can be easily recovered using an external magnet and reused, minimizing catalyst waste.[2][8] This protocol can be performed under solvent-free conditions or in a green solvent like ethanol.

Reaction Scheme

Caption: Workflow for ultrasound-assisted synthesis.

Experimental Protocol

-

Reaction Setup:

-

In a round-bottom flask, combine acetaldehyde (1 mmol), an aqueous solution of methylamine (40 wt. %, 1 mmol), glyoxal (40 wt. %, 1 mmol), and Fe3O4 magnetic nanoparticles (10 mol%).

-

The reaction can be conducted solvent-free or with the addition of 5 mL of ethanol as a green solvent.[9]

-

-

Ultrasonic Irradiation:

-

Place the flask in an ultrasonic bath.

-

Irradiate the mixture for 25-45 minutes at room temperature.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Catalyst Recovery and Product Purification:

-

Upon completion of the reaction, add a suitable solvent like ethyl acetate to dissolve the product.

-

Use a strong external magnet to attract the Fe3O4 nanoparticles to the side of the flask.

-

Decant the supernatant containing the product. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[12]

-

The product in the supernatant can be purified by evaporation of the solvent followed by recrystallization or column chromatography.

-

Data Summary

| Parameter | Value | Reference |

| Energy Source | Ultrasound | [2] |

| Catalyst | Fe3O4 Magnetic Nanoparticles | [2] |

| Reaction Time | 25-45 minutes | [2] |

| Solvent | Solvent-free or Ethanol | [7][9] |

| Expected Yield | 91-97% | [7] |

Protocol 3: Mechanochemical Synthesis via Ball Milling

Mechanochemistry offers a completely solvent-free approach to chemical synthesis, relying on mechanical energy to initiate reactions.[13] This protocol describes the synthesis of 1,5-Dimethyl-1H-imidazole using a planetary ball mill.

Scientific Rationale

By eliminating the need for solvents, mechanochemistry significantly reduces the environmental impact of a chemical process.[14] The high-energy collisions in a ball mill can promote reactions between solid and liquid reactants in the absence of a bulk solvent medium. This method is highly efficient and can lead to the formation of products with high purity.[15]

Experimental Protocol

-

Milling Setup:

-

Place acetaldehyde (1 mmol), paraformaldehyde (as a source of formaldehyde, 1 mmol), an aqueous solution of methylamine (40 wt. %, 1 mmol), and a catalytic amount of a solid acid like silica-supported sulfuric acid into a stainless steel milling jar containing stainless steel balls.

-

The total mass of the reactants and catalyst should be appropriate for the size of the milling jar.

-

-

Ball Milling:

-

Secure the jar in a planetary ball mill.

-

Mill the mixture at a speed of 400-600 rpm for 30-60 minutes. The milling time may need to be optimized depending on the specific equipment used.

-

-

Product Isolation:

-

After milling, open the jar in a well-ventilated fume hood.

-

Add a small amount of a suitable organic solvent (e.g., ethyl acetate) to the jar to dissolve the product.

-

Filter the mixture to remove the solid catalyst.

-

The solvent from the filtrate is then removed under reduced pressure to yield the crude product, which can be further purified if necessary.

-

Data Summary

| Parameter | Value | Reference |

| Technique | Ball Milling (Mechanochemistry) | [15] |

| Solvent | Solvent-free | [14] |

| Reaction Time | 30-60 minutes | Adapted from[16] |

| Expected Yield | High (specific yield requires optimization) | [16] |

Conclusion and Future Outlook

The green synthesis methods presented here for 1,5-Dimethyl-1H-imidazole offer significant advantages over traditional synthetic routes. By embracing techniques such as microwave-assisted synthesis, sonochemistry, and mechanochemistry, researchers and drug development professionals can produce this important pharmaceutical intermediate in a more sustainable and efficient manner.[1] Future research in this area could focus on the development of continuous flow processes for the synthesis of 1,5-Dimethyl-1H-imidazole, which would offer even greater control over reaction parameters and scalability for industrial applications.

References

-

MDPI. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Available from: [Link]

-

ResearchGate. Green Synthesis of Imidazoles: The Catalytic Efficacy of Magnetic Nanoparticles | Request PDF. Available from: [Link]

-

PubMed. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. Available from: [Link]

-

PubMed Central. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Available from: [Link]

-

Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Available from: [Link]

-

PMC. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Available from: [Link]

-

An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Available from: [Link]

-

ResearchGate. Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available from: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

-

ResearchGate. Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Available from: [Link]

-

Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available from: [Link]

-

RSC Publishing. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available from: [Link]

-

Taylor & Francis. A Highly Efficient and Eco-Friendly Synthesis of Disubstituted Imidazoles in Ionic Liquid from Gem-Dibromo Vinylarenes and Amidines: Polycyclic Aromatic Compounds. Available from: [Link]

-

Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Available from: [Link]

-

PMC. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Available from: [Link]

-

ACS Publications. Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines | The Journal of Organic Chemistry. Available from: [Link]

-

MDPI. Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available from: [Link]

-

NIH. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available from: [Link]

-

ZORA. Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Available from: [Link]

-

ScholarWorks @ UTRGV. AN EASY AND STRAIGHTFORWARD ROUTE FOR THE SYNTHESIS OF DISUBSTITUTED IMIDAZOLES. Available from: [Link]

-

Ultrasound assisted Heterocycles Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of 1,5-disubstituted 1,2,3-triazole via multi-component reaction. Available from: [Link]

-

Der Pharma Chemica. Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Available from: [Link]

-

Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]

-

Preprints.org. The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

-

ResearchGate. Attempted mechanochemical syntheses of chiral imidazole N-oxides 1j–1m... | Download Scientific Diagram. Available from: [Link]

-

ACS Omega. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Available from: [Link]

-

ResearchGate. (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Available from: [Link]

-

PMC. Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. orientjchem.org [orientjchem.org]

- 11. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. zora.uzh.ch [zora.uzh.ch]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazole

[1][2]

Subject: Troubleshooting Side Products & Impurity Profiling Applicable CAS: 10447-93-5 (1,5-isomer); 138733-56-9 (1,4-isomer) Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary: The Regioselectivity Challenge

The synthesis of 1,5-dimethylimidazole (1,5-DMI) is deceptively simple but chemically complex due to the annular tautomerism of the starting material, 4(5)-methylimidazole.[1]

When methylating 4-methylimidazole, the reaction proceeds via an SN2 mechanism.[1][2] However, the starting material exists in equilibrium between two tautomers: 4-methylimidazole and 5-methylimidazole.[1][2] Steric hindrance and electronic factors typically favor the formation of the 1,4-dimethylimidazole isomer (the "wrong" regioisomer) over the desired 1,5-isomer.[1]

Key Technical Insight: In standard alkylation conditions (e.g., MeI/NaH or DMS/Base), the ratio often favors the 1,4-isomer (approx. 3:1 to 4:1) because the N-H on the less sterically hindered nitrogen (remote from the methyl group) is more accessible or more nucleophilic depending on the solvent/base system used.

Troubleshooting Guide: Side Products & Impurities[1][2]

Issue 1: High Levels of 1,4-Dimethylimidazole (Regioisomer)

Symptom: GC/HPLC shows a major peak closely eluting with the product; 1H NMR shows split signals for methyl groups.[2]

| Diagnostic Question | Technical Explanation & Solution |

| Why is the 1,4-isomer the major product? | Cause: The 4-methyl tautomer is often more nucleophilic at the N1 position (distal to the methyl group) due to lower steric hindrance compared to the N3 position (proximal to the methyl group).Solution: Regioselectivity is solvent and base-dependent.[1][2] 1. Switch Solvents: Use non-polar solvents (e.g., Toluene) to influence the tautomeric equilibrium or clustering.2.[2] Blocking Strategy: For high purity, consider avoiding direct methylation.[2] Use a cyclization route (e.g., from |

| Can I separate them by distillation? | Status: Difficult but possible.The boiling points are extremely close ( |

Issue 2: Formation of Crystalline Precipitate (Imidazolium Salts)

Symptom: The reaction mixture becomes cloudy or forms a white solid that is insoluble in organic solvents but soluble in water.[2]

Q: What is this solid? A: This is 1,3,4-trimethylimidazolium iodide (or sulfate).[2]

-

Mechanism: Imidazoles are excellent nucleophiles.[2] Once the mono-methylated product (1,4- or 1,5-DMI) is formed, it can attack another equivalent of the methylating agent (MeI or DMS) to form the quaternary ammonium salt.[1]

-

Prevention:

-

Stoichiometry Control: Ensure strict limiting reagent control of the alkylating agent (0.95 eq relative to imidazole).

-

Temperature: Lower the reaction temperature. Quaternization has a higher activation energy than the initial N-alkylation.[1][2]

-

Mode of Addition: Add the alkylating agent dropwise to a dilute solution of the imidazole to prevent localized high concentrations.[1][2]

-

Issue 3: Unreacted Starting Material

Symptom: Low yield; presence of 4-methylimidazole in crude.[1][2][3]

Q: Why is the conversion incomplete? A: The deprotonation of 4-methylimidazole might be incomplete, or the alkylating agent was consumed by moisture (hydrolysis).

-

Fix: Ensure the base (e.g., NaH, KOtBu) is fresh and anhydrous. If using a biphasic system (NaOH/DCM), add a Phase Transfer Catalyst (e.g., TBAB) to facilitate the reaction.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcated pathway leading to the desired product versus the major impurity.[1]

Caption: Mechanistic pathway showing the competitive alkylation of 4(5)-methylimidazole tautomers. Note that the 1,4-pathway is often kinetically favored due to lower steric hindrance.[1]

Analytical Distinction (NMR)[2][3][4]

Distinguishing the 1,4- and 1,5-isomers is critical. Do not rely solely on retention time.[2]

| Feature | 1,5-Dimethylimidazole (Target) | 1,4-Dimethylimidazole (Impurity) |

| Symmetry | Lower symmetry interaction between N-Me and C-Me.[1][2] | C-Me is further from N-Me.[1][2] |

| NOE Signal | Strong NOE observed between N-Methyl protons and C5-Methyl protons (they are adjacent).[1][2] | Weak/No NOE between N-Methyl and C4-Methyl (they are separated by a proton).[1][2] |

| C-H Shift (C2) | Typically | Typically |

| C-H Shift (C4/C5) | The C4-H proton is distinct.[2] | The C5-H proton is distinct.[1][2] |

Protocol for Validation: Run a 1D NOE difference experiment . Irradiate the N-Methyl peak (~3.5 ppm).[2]

Optimized Synthesis Protocol (Separation Focused)

Note: This protocol assumes a mixture will be formed and optimizes for separation.

Reagents: 4-Methylimidazole (1.0 eq), Potassium Carbonate (2.0 eq), Methyl Iodide (0.95 eq), Acetone (Solvent).[2]

-

Dissolution: Dissolve 4-methylimidazole in dry acetone. Add anhydrous

.[2] -

Addition: Cool to 0°C. Add Methyl Iodide dropwise over 1 hour. Crucial: Slow addition prevents local hot-spots and over-alkylation.[1][2]

-

Reaction: Allow to warm to Room Temperature and stir for 12 hours.

-

Workup: Filter off inorganic salts. Evaporate solvent.[2][4]

-

Quench: Dissolve residue in DCM, wash with dilute NaOH (removes unreacted starting material). Dry organic layer over

.[2] -

Purification (The Critical Step):

-

Perform fractional distillation under reduced pressure (vacuum).

-

Cut 1: 1,4-Dimethylimidazole (Lower boiling fraction).[2]

-

Cut 2: Mixed fraction (Recycle).

-

Cut 3: 1,5-Dimethylimidazole (Higher boiling fraction).[2]

-

Reference: Enrichment of isomers via distillation has been validated in solvent synthesis applications [1].[2]

-

References

-

MDPI . (2022).[2] 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

-

PubChem . 1,5-Dimethylimidazole Compound Summary. National Library of Medicine.[2][5] Retrieved from [Link]

-

ResearchGate . Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Retrieved from [Link]

Sources

- 1. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 2. 2,2 -Bis(4,5-dimethylimidazole) technical grade 69286-06-2 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-Dimethylimidazole | C5H8N2 | CID 139158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Regiocontrol in Imidazole Methylation

Welcome to the Heterocycle Functionalization Help Desk. Ticket ID: REGIO-IMID-001 Topic: Overcoming Regioselectivity Issues in Imidazole Methylation Assigned Specialist: Senior Application Scientist

Introduction: The "Tautomer Trap"

The methylation of 4(5)-substituted imidazoles is notoriously difficult to control because the substrate exists as a rapid equilibrium of two tautomers. When you introduce a methylating agent (e.g., MeI, DMS), the reaction outcome is dictated by the Curtin-Hammett principle : the product ratio depends on the relative activation energies of the transition states, not just the equilibrium population of the tautomers.

In basic conditions (deprotonated anion), the imidazole ring is ambient. The electrophile (

Module 1: Mechanism & Diagnostics

Q: Why am I getting a 60:40 mixture?

A: You are likely relying on "substrate control" in a system where the steric bias is insufficient.

In the anionic mechanism (using bases like NaH or

Visualization: The Divergent Pathway

The following diagram illustrates the kinetic competition between the two attack vectors.

Caption: Kinetic competition in the methylation of the imidazolide anion. Path A is generally favored by sterics.

Module 2: Troubleshooting Reagents & Conditions

If you cannot change your substrate, you must optimize the "Hardware" (Reagents/Conditions).

Optimization Matrix

| Variable | Recommendation | Mechanistic Rationale |

| Base | NaH or KHMDS | Ensures complete deprotonation to the anion. Weak bases ( |

| Solvent | DMF or THF | DMF (Polar Aprotic) promotes |

| Reagent | MeI vs. MeOTf | MeI is standard. Methyl Triflate (MeOTf) is hyper-reactive and often leads to lower selectivity (exothermic, early transition state). Stick to MeI or DMS. |

| Temp | 0°C to -78°C | Lower temperature maximizes the energy difference ( |

FAQ: "Can I use metal chelation to reverse selectivity?"